molecular formula C16H10Cl2N2O2 B5163830 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione

4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B5163830
M. Wt: 333.2 g/mol
InChI Key: SZVJCAPCQJGOBE-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline solid with a molecular formula of C15H10Cl2N2O2.

Mechanism of Action

4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. Additionally, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. This compound has also been found to improve cognitive function and memory, and to have anti-aging effects.

Advantages and Limitations for Lab Experiments

4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is readily available and can be synthesized using simple procedures. This compound is also stable and can be stored for extended periods without degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione. One potential application is in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research can potentially lead to the development of new treatments for these diseases. Another potential application is in the development of anti-inflammatory drugs. This compound has been found to inhibit the activity of COX-2 enzyme, which is a major target for anti-inflammatory drugs. Further research can potentially lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-tumor properties, as well as its neuroprotective effects. This compound has several advantages for lab experiments, but also has limitations due to its low solubility in water. There are several future directions for the research and development of this compound, including its potential applications in the treatment of neurodegenerative diseases and the development of anti-inflammatory drugs.

Synthesis Methods

4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through the reaction of 2,6-dichlorobenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. The reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization to form this compound.

Scientific Research Applications

4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in various scientific research fields. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(4E)-4-[(2,6-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-13-7-4-8-14(18)11(13)9-12-15(21)19-20(16(12)22)10-5-2-1-3-6-10/h1-9H,(H,19,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVJCAPCQJGOBE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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